molecular formula C15H15NO7 B162786 Calcein Blue CAS No. 54375-47-2

Calcein Blue

Cat. No.: B162786
CAS No.: 54375-47-2
M. Wt: 321.28 g/mol
InChI Key: RJPSHDMGSVVHFA-UHFFFAOYSA-N
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Description

Calcein Blue is a fluorescent dye widely used in various scientific fields. It is a cell-permeant esterase substrate that can serve as a viability probe, measuring both enzymatic activity and cell-membrane integrity. The dye is weakly fluorescent until it enters viable cells, where intracellular esterases cleave the acetoxymethyl ester groups, resulting in a highly fluorescent product. This compound is optimally excited at 360 nanometers and emits maximally at 445 nanometers .

Mechanism of Action

Target of Action

Calcein Blue primarily targets live cells . It is used for labeling live cells that can be detected and further analyzed by flow cytometry . The compound’s primary targets are the intracellular esterases .

Mode of Action

This compound AM, a non-fluorescent compound, can permeate the cell membrane due to its lipophilic properties . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule . This conversion allows the dye to be retained within the cytoplasm .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the enzymatic activity of intracellular esterases . These esterases cleave the acetomethoxy (AM) groups off of the weakly fluorescent this compound AM, trapping fluorescent this compound within the cell .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound readily enters viable cells due to the enhanced hydrophobicity provided by the acetomethoxy (AM) group . Once inside the cell, intracellular esterases metabolize the compound, cleaving the AM groups and trapping the fluorescent this compound within the cell .

Result of Action

The result of this compound’s action is the production of a bright blue fluorescence that is trapped in live cells . This fluorescence can be conveniently measured by epifluorescence light microscopy or flow cytometry . Since dead cells lack esterase activity, only viable cells are labeled .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . Additionally, serum-containing buffers may decrease the resolution of viable and non-viable cells if used during staining .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcein Blue is synthesized by reacting 4-methylumbelliferone with iminodiacetic acid. The reaction involves the formation of a coumarin derivative with an iminodiacetic acid structure. The acetoxymethyl ester groups are introduced to enhance cell permeability .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale synthesis involving the same basic chemical reactions but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Calcein Blue undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Calcein Blue has a wide range of applications in scientific research, including:

    Cell Viability Assays: Used to distinguish live cells from dead cells based on esterase activity.

    Cell Migration and Adhesion Studies: Helps in tracking and tracing cells in various biological processes.

    Intracellular Calcium Imaging: Utilized to study calcium ion dynamics within cells.

    Fluorescence Microscopy and Flow Cytometry: Employed in imaging and analyzing cells based on their fluorescence properties

Comparison with Similar Compounds

Uniqueness: Calcein Blue is unique due to its specific excitation and emission wavelengths, which provide spectral separation from other common fluorophores like green and red fluorescent dyes. This makes it particularly useful for multiplexing experiments where multiple fluorescent labels are used .

Properties

IUPAC Name

2-[carboxymethyl-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO7/c1-8-4-14(22)23-15-9(8)2-3-11(17)10(15)5-16(6-12(18)19)7-13(20)21/h2-4,17H,5-7H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPSHDMGSVVHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale yellow powder; [Acros Organics MSDS]
Record name Calcein Blue
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12659
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

54375-47-2
Record name Calcein blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54375-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Calcein Blue interact with metal ions?

A1: this compound forms chelate complexes with various metal ions, including calcium (Ca2+), lead (Pb2+), cadmium (Cd2+), and copper (Cu2+). [, , , ] These complexes exhibit distinct fluorescence properties, allowing for sensitive and selective detection of these metals.

Q2: What is the effect of metal ion binding on the fluorescence of this compound?

A2: The fluorescence intensity of this compound is generally enhanced upon complexation with certain metal ions, such as calcium. [, ] Conversely, some metal ions, like lanthanides, can quench the fluorescence of this compound. [] The degree of fluorescence enhancement or quenching depends on the specific metal ion, its concentration, and the solution pH.

Q3: Can this compound be used to study cellular processes?

A3: Yes, this compound acetoxymethyl ester (this compound AM), a cell-permeable derivative, is commonly used to assess cell viability and monitor cellular processes such as endocytosis and exocytosis. [, , ] Once inside the cell, esterases cleave the AM groups, trapping the fluorescent this compound within the cytoplasm.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H26N2O13. It has a molecular weight of 602.52 g/mol.

Q5: Does this compound have any characteristic spectroscopic data?

A5: Yes, this compound exhibits specific absorption and emission wavelengths. The maximum absorption wavelength (λabs) is around 360 nm, while the maximum emission wavelength (λem) is approximately 460 nm. [, ] These values can vary slightly depending on the solvent and the presence of metal ions.

Q6: Does this compound exhibit any catalytic properties?

A6: While primarily known as a fluorescent indicator, there is limited research exploring the potential catalytic properties of this compound. Further investigation is needed to determine if it can act as a catalyst in specific chemical reactions.

Q7: Have there been any computational studies on this compound and its metal complexes?

A7: Yes, density functional theory (DFT) calculations have been employed to predict the stability constants of Cu2+ complexes with this compound and other fluorescent ligands. [] These studies provide insights into the binding affinities and structural features of metal-Calcein Blue complexes.

Q8: How do structural modifications of this compound affect its fluorescence properties?

A8: Structural modifications, particularly those altering the chelating groups or the conjugated system of this compound, can significantly impact its fluorescence properties. For example, changing the substituents on the aromatic rings or modifying the length of the conjugated system can shift the absorption and emission wavelengths. [, , ] These modifications can be strategically employed to fine-tune the fluorescence characteristics for specific applications.

Q9: What are some strategies to improve the stability of this compound formulations?

A9: Several strategies can be used to enhance the stability of this compound formulations, including:* Protecting from light: Storing this compound solutions in amber vials or wrapping them in foil can prevent photodegradation.* Controlling pH: Maintaining the solution pH within the optimal range for this compound stability can help prevent degradation.* Adding stabilizers: Incorporating antioxidants or other stabilizing agents in the formulation can protect against oxidative degradation. []

Q10: Are there specific safety regulations regarding the handling and disposal of this compound?

A10: As with all laboratory chemicals, this compound should be handled with care. While it is not classified as highly hazardous, it's important to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific safety precautions, handling instructions, and disposal guidelines.

Q11: Are there alternative fluorescent dyes with similar properties to this compound?

A11: Yes, several alternative fluorescent dyes can be used for applications where this compound is typically employed. Some examples include:* Fluorescein: Offers bright green fluorescence and is widely used in cell biology and microscopy.* Rhodamine: Provides a range of colors, from orange to red, and is known for its high quantum yield.* Xylenol Orange: Forms colored complexes with metal ions, similar to this compound, and can be used as a fluorescent indicator. []

Q12: Are there specific guidelines for recycling or disposing of this compound waste?

A12: Disposal of this compound should follow local regulations and guidelines for laboratory chemical waste. Consulting the SDS and local environmental health and safety offices is crucial for proper waste management.

Q13: What are some notable milestones in the research and development of this compound?

A13: Key milestones in this compound research include:* Initial synthesis and characterization: Establishment of its chemical structure and properties.* Development of cell-permeable derivatives like this compound AM: Expanding its use in cell biology and viability assays. [, ]* Exploration of its applications in various fields: Including analytical chemistry for metal ion detection, materials science for surface characterization, and biological research for studying cellular processes. [, , , , , , , ]

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